For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Arg-Glu-Asp-Val (REDV)
The Arg-Glu-Asp-Val (REDV) tetrapeptide is a molecule of significant interest in the fields of tissue engineering, biomaterials, and regenerative medicine. As the minimal active sequence derived from fibronectin, it plays a crucial role in mediating specific cell adhesion, particularly of endothelial cells. This technical guide provides a comprehensive overview of the discovery of REDV, its primary synthesis pathway, mechanism of action, and the experimental protocols used to characterize its activity.
Discovery of REDV
The REDV peptide was identified as the minimal active sequence within the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of human plasma fibronectin.[1][2][3] Early research in the 1990s established that this short peptide sequence is a critical ligand for the integrin α4β1.[1][4][5] This interaction is highly specific; REDV-containing substrates selectively support the attachment and spreading of endothelial cells over other cell types like fibroblasts, smooth muscle cells, and platelets.[6][7] This specificity makes REDV an excellent candidate for promoting the endothelialization of biomaterials, a key strategy for improving the biocompatibility and long-term success of cardiovascular implants such as stents and vascular grafts.[8][9][10]
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for producing REDV is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed due to its use of milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.
Mechanism of Action and Signaling Pathway
REDV promotes endothelial cell adhesion and spreading by mimicking a specific site on fibronectin. It binds directly to the α4β1 integrin receptor expressed on the surface of endothelial cells.[1][5][11] This ligand-receptor interaction triggers downstream signaling cascades that lead to the organization of the cytoskeleton, formation of focal adhesions, and ultimately, firm cell attachment and spreading on the substrate.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on REDV and related peptides.
Table 1: Biological Activity and Efficacy
| Parameter | Value | Context | Source |
|---|---|---|---|
| Platelet Aggregation Inhibition (REDV) | No inhibition up to 1 mM | Thrombin-induced platelet aggregation. | [12] |
| Platelet Aggregation Inhibition (Modified RDV) | IC₅₀ of 200 µM | A side-product from REDV synthesis. | [12] |
| Cell-Occupied Surface | >90% | Human Umbilical Vein Endothelial Cells (HUVECs) on REDV-modified polyurethane (3% AA). | [9] |
| Cell Population Doubling Time | 3 days (vs. 5 days for control) | HUVECs on REDV-ELP conjugated decellularized liver matrix. | [6] |
| In Vivo Blood Vessel Density | 83.7 vessels/mm² | After 21 days implantation of an ALG-GREDV scaffold. | [13] |
| Fusion Protein Yield | 40 g/L | Yield of REDV-Elastin-Like Peptide (ELP) fusion protein from bacterial culture. |[6] |
Table 2: Surface Modification and Characterization
| Parameter | Value | Context | Source |
|---|---|---|---|
| Surface Peptide Density | 10⁻¹⁵ to 10⁻¹³ mol/cm² | REDV anchored to decellularized bovine pericardium. | [14] |
| Nitrogen Percentage (XPS) | 8.2 ± 2.6% | On polyurethane modified with 5 mM REDV solution, confirming peptide attachment. | [9] |
| Water Contact Angle | ≤ 60° | On polyurethane surfaces after REDV modification, indicating increased hydrophilicity. | [9] |
| Ligand Density for Cell Capture | < 1 molecule/nm² | Immobilized REDV density sufficient for selective endothelial progenitor cell capture. |[15] |
Detailed Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis of REDV
This protocol describes a standard manual Fmoc-SPPS for REDV (Arg-Glu-Asp-Val) on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel.
-
Add 10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Amino Acid (Valine) - Pre-loaded on Resin.
3. Iterative Deprotection and Coupling Cycle (for Asp, Glu, Arg):
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[16] Repeat coupling if necessary.
-
4. Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection on the N-terminal Arginine as described in step 3.
-
Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood and wear appropriate PPE).
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu from Asp/Glu, Pbf from Arg).
-
Filter the resin and collect the TFA solution containing the peptide into a cold centrifuge tube.
5. Peptide Precipitation and Purification:
-
Add the TFA solution dropwise to 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Lyophilize the pure fractions to obtain the final REDV peptide as a white powder.
-
Confirm identity and purity using Mass Spectrometry and analytical HPLC.
Protocol for Endothelial Cell Adhesion Assay
This protocol is adapted from studies evaluating cell adhesion on REDV-functionalized surfaces.[1][2][9]
1. Substrate Preparation:
-
Prepare test substrates (e.g., tissue culture plates, glass coverslips) by covalently grafting the REDV peptide to the surface using an appropriate chemistry (e.g., EDC/NHS chemistry for carboxylated surfaces). Control surfaces should include an unmodified substrate and a substrate with a scrambled peptide sequence (e.g., DVER).
-
Sterilize the substrates with 70% ethanol and UV irradiation. Place them into wells of a sterile tissue culture plate.
2. Cell Culture and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium (EGM) until they reach 80-90% confluency.
-
Detach the cells using Trypsin-EDTA, neutralize with medium containing serum, and centrifuge to pellet the cells.
-
Resuspend the cells in a serum-free medium to a concentration of 5 x 10⁴ cells/mL.
-
Add 1 mL of the cell suspension to each well containing the prepared substrates.
3. Incubation and Adhesion:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for a defined period (e.g., 4 hours) to allow for cell attachment and spreading.[1]
4. Washing and Fixation:
-
Gently wash each well twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Fix the adherent cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
5. Staining and Visualization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (for internal staining).
-
Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) and the actin cytoskeleton with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Wash with PBS and mount the coverslips on microscope slides.
6. Quantification:
-
Capture images from multiple random fields of view for each substrate using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area using image analysis software (e.g., ImageJ) by counting the DAPI-stained nuclei. The degree of cell spreading can also be quantified by measuring the cell area from the Phalloidin stain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. R-E-D-V peptide [novoprolabs.com]
- 4. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving functional re-endothelialization of acellular liver scaffold using REDV cell-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. A nitric oxide-eluting and REDV peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerald.com [emerald.com]
- 10. Covalent Immobilization of REDV Peptide on Heparin Coating Promotes Selective Adhesion of Endothelial Cells | Scientific.Net [scientific.net]
- 11. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modified Arg-Asp-Val (RDV) peptide derived during the synthesis of Arg-Glu-Asp-Val (REDV), a tetrapeptide derived from an alternatively spliced site in fibronectin, inhibits the binding of fibrinogen, fibronectin, von Willebrand factor and vitronectin to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
